3-Methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
3-Methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their fused bicyclic structure, which consists of an imidazole ring fused to a pyridine ring. This unique structure imparts significant chemical and biological properties, making them valuable in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,2-a]pyridin-6-amine typically involves multi-component reactions. One common method is the one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), yielding 3-aroylimidazo[1,2-a]-N-heterocycles in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts and solvents can be scaled up for industrial applications. The use of solvent-free and catalyst-free conditions under microwave irradiation has also been explored for the synthesis of imidazo[1,2-a]pyridines .
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,2-a]pyridin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
3-Methylimidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
3-Methylimidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity against Mycobacterium tuberculosis.
6-(Imidazo[1,2-a]pyridin-3-yl)quinazolin-4-amine: Exhibits potent anticancer activity by inhibiting the PI3K signaling pathway.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
3-Methylimidazo[1,2-a]pyridin-6-amine (often referred to as 3-MIP) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Overview of Biological Activity
3-MIP exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anti-tubercular effects. Its interactions with various biological targets suggest significant implications for medicinal chemistry and pharmacology.
Key Biological Activities
- Antimicrobial Activity : 3-MIP has shown promising results against various microbial strains. For instance, it has been investigated for its efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL against different strains .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicated that certain derivatives of 3-MIP demonstrated significant inhibition of protein denaturation, suggesting potential use in treating inflammatory conditions .
- Mutagenicity : There is evidence that 3-MIP can form DNA adducts through interactions with cytochrome P450 enzymes, leading to potential mutagenic effects. This mechanism underscores the importance of understanding the compound's safety profile in therapeutic applications.
The biological activity of 3-MIP can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may interact with DNA and proteins.
- Cellular Signaling Modulation : 3-MIP can alter cellular signaling pathways and gene expression. It has been reported to induce oxidative stress in cells, activating stress response pathways that may be beneficial in certain therapeutic contexts.
- DNA Binding : The formation of DNA adducts is a critical aspect of its biological activity. This binding can lead to mutations and potentially carcinogenic effects, necessitating further research into its safety.
Case Studies and Research Findings
Several studies have highlighted the biological activities of 3-MIP and its derivatives:
- Antitubercular Activity : A study by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with significant anti-tubercular activity against both replicating and non-replicating Mycobacterium tuberculosis strains. The most potent compounds had MIC values as low as 0.03 μM .
- Anti-inflammatory Potential : In a study evaluating anti-inflammatory effects, certain derivatives exhibited superior inhibition compared to standard drugs like diclofenac sodium at concentrations as low as 100 μg/mL .
Comparative Analysis of Related Compounds
Compound | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Antitubercular, Anti-inflammatory | 0.625 - 10 |
Imidazo[1,2-a]pyridine | Broad medicinal applications | Variable |
Pyrido[1,2-a]pyrimidine | Therapeutic agent development | Variable |
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H9N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,9H2,1H3 |
InChI Key |
WDSNBPOJRYJXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)N |
Origin of Product |
United States |
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